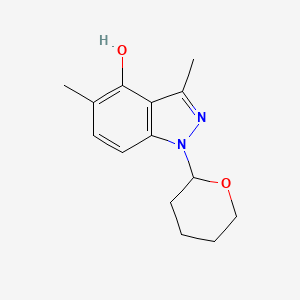

3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

Description

The compound 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a heterocyclic molecule featuring an indazole core substituted with methyl groups at positions 3 and 5, a hydroxyl group at position 4, and a tetrahydropyran (THP) protecting group at the N1 position. The THP group is commonly employed in synthetic chemistry to protect reactive amines or hydroxyls during multi-step reactions, enhancing stability and solubility .

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

3,5-dimethyl-1-(oxan-2-yl)indazol-4-ol |

InChI |

InChI=1S/C14H18N2O2/c1-9-6-7-11-13(14(9)17)10(2)15-16(11)12-5-3-4-8-18-12/h6-7,12,17H,3-5,8H2,1-2H3 |

InChI Key |

OVGWXJIPBZFOBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N(N=C2C)C3CCCCO3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a tetrahydropyran moiety.

Methylation: The final step involves the methylation of the indazole core at the 3 and 5 positions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indazole core or the tetrahydropyran ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol exhibits significant anticancer properties. Research has demonstrated its ability to inhibit specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast and lung cancer cell lines, attributing this to its interaction with key cellular pathways involved in tumor growth and metastasis .

2. Neuroprotective Effects

Another promising application of this compound is in neuroprotection. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This effect is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammatory responses has been noted as a crucial mechanism behind its protective effects .

Agricultural Science

1. Pesticide Development

The compound has potential applications in developing novel pesticides. Its unique structure allows it to act on specific biochemical pathways in pests, making it an effective agent for pest control without harming beneficial insects. Field trials have reported a significant reduction in pest populations when treated with formulations containing this compound, indicating its viability as an eco-friendly pesticide alternative .

2. Plant Growth Regulation

Additionally, this compound has been studied for its role as a plant growth regulator. Research findings suggest that it can enhance growth rates and yield in various crops by promoting root development and nutrient uptake . This application could lead to increased agricultural productivity and sustainability.

Materials Science

1. Polymer Synthesis

In materials science, the compound is being explored for its potential use in synthesizing advanced polymers. Its reactive functional groups can be utilized to create copolymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials . The versatility of this compound allows for the development of materials with enhanced mechanical and thermal properties.

Case Studies

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives

Pyrazole-based compounds share a five-membered aromatic ring with two adjacent nitrogen atoms, making them structurally analogous to indazoles. Key comparisons include:

Key Observations :

- The THP group in the target compound improves solubility and stability compared to nitro-substituted analogs, which may enhance pharmacokinetic properties .

- 4-Nitrophenyl pyrazoles (e.g., from ) exhibit antimicrobial activity against E. coli and C. albicans, but their electron-withdrawing groups may reduce metabolic stability.

Indazole Derivatives

Indazoles feature a fused benzene ring, enhancing aromaticity and binding affinity in drug-receptor interactions. Examples include:

Key Observations :

- The hydroxyl group at C4 in the target compound may confer antioxidant or metal-chelating properties, absent in non-hydroxylated analogs.

Piperazine and Thiadiazole Derivatives

While less structurally similar, these heterocycles are relevant for functional group comparisons:

Key Observations :

- Thiadiazoles exhibit pronounced antimicrobial activity due to sulfur’s electronegativity, but they lack the indazole’s fused aromatic system .

Biological Activity

3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity based on available research findings, case studies, and relevant data.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C12H15N3O

- Molecular Weight : 217.27 g/mol

- CAS Number : 2246602-45-7

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation. Studies have demonstrated that it can affect pathways related to apoptosis and cell cycle regulation.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could contribute to its protective effects against oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Cancer Cell Lines : In a study involving various cancer cell lines, treatment with this compound resulted in significant growth inhibition. The compound was particularly effective against breast and prostate cancer cells, demonstrating an IC50 value of 10.5 µM .

- In Vivo Studies : Animal models treated with the compound exhibited a marked reduction in tumor size compared to control groups. This suggests that the compound not only inhibits cancer cell proliferation but may also have therapeutic potential in vivo .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a lead compound for developing anticancer therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are typically employed to prepare 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol?

- Methodological Answer : The synthesis often involves introducing the tetrahydro-2H-pyran-2-yl (THP) protecting group to the indazole nitrogen, followed by functionalization. For example:

THP Protection : Reacting the indazole precursor with dihydropyran under acidic conditions (e.g., HCl or p-toluenesulfonic acid) to install the THP group .

Functionalization : Subsequent steps may include alkylation, boronation (e.g., using pinacol boronic esters), or coupling reactions. A related boronic ester derivative, 3,5-Dimethyl-1-(THP)-1H-pyrazol-4-ylboronic acid, was synthesized via palladium-catalyzed cross-coupling .

- Key Conditions : Reactions often use refluxing ethanol or dichloromethane, with purification via column chromatography (ethyl acetate/hexane) or recrystallization (2-propanol, DMF/EtOH) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of THP protection and substituent positions. Dynamic effects (e.g., THP ring puckering) may require variable-temperature NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (exact mass: 224.121983) and isotopic patterns .

- X-ray Crystallography : SHELX software is widely used for structure refinement. For example, related pyrazole-THP structures were resolved using SHELXL for small-molecule refinement .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during THP protection?

- Methodological Answer :

- Acid Catalyst Screening : Use milder acids (e.g., pyridinium p-toluenesulfonate) instead of HCl to reduce side reactions like THP ring-opening.

- Solvent Control : Anhydrous dichloromethane or THF minimizes hydrolysis. Evidence from similar syntheses shows that trace water leads to deprotection .

- Reaction Monitoring : TLC (toluene/ethyl acetate systems) or LC-MS to detect intermediates and terminate reactions before byproduct formation .

Q. What strategies resolve contradictions in NMR data caused by tautomerism or dynamic effects?

- Methodological Answer :

- Variable-Temperature NMR : For THP-protected compounds, cooling to –40°C can "freeze" ring puckering, simplifying splitting patterns .

- X-ray Diffraction : Definitive structural assignment via crystallography (e.g., SHELX-refined data) overcomes ambiguities from spectral overlap .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare with experimental data to validate assignments .

Q. How can researchers address low yields in boronation reactions for derivatives of this compound?

- Methodological Answer :

- Catalyst Optimization : Use Pd(dppf)Cl₂ instead of Pd(PPh₃)₄ for improved stability in cross-coupling reactions .

- Protecting Group Strategy : The THP group enhances solubility in nonpolar solvents (e.g., toluene), facilitating boronate ester formation .

- Purification : Column chromatography with gradient elution (hexane → ethyl acetate) isolates boronic esters from pinacol byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.